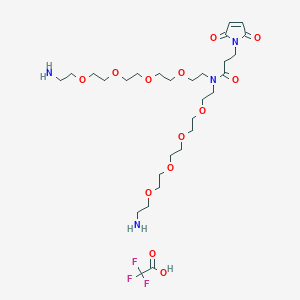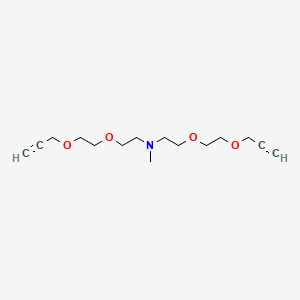
N-(t-butyl ester-PEG3)-N-bis(PEG3-azide)
Übersicht
Beschreibung
N-(t-butyl ester-PEG3)-N-bis(PEG3-azide) is a multifunctional linker compound used primarily in the field of bioconjugation and drug delivery. It consists of a polyethylene glycol (PEG) chain with azide groups and a Boc-protected amine. The azide groups enable the compound to participate in Click Chemistry reactions, making it a valuable tool for creating complex molecular architectures.
Wirkmechanismus
Target of Action
It is known that this compound is a protected multifunctional linker . The azide groups can be used for click chemistry to achieve PEGylation .
Mode of Action
The compound interacts with its targets through click chemistry, a type of chemical reaction designed to generate substances quickly and reliably by joining small units together . This is achieved by the azide groups present in the compound . The Boc and t-butyl protected carboxylic acid can be deprotected under mild acid conditions .
Biochemical Pathways
The process of pegylation typically affects the pharmacokinetics of a compound, potentially enhancing its stability and solubility .
Pharmacokinetics
Pegylated compounds generally exhibit improved pharmacokinetic profiles, including increased solubility, stability, and half-life, as well as reduced immunogenicity .
Result of Action
The pegylation process typically results in improved drug delivery efficiency .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-(t-butyl ester-PEG3)-N-bis(PEG3-azide). Generally, factors such as temperature, pH, and the presence of other molecules can affect the stability and efficacy of PEGylated compounds .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(t-butyl ester-PEG3)-N-bis(PEG3-azide) typically involves the following steps:
PEGylation: The initial step involves the PEGylation of a suitable starting material to introduce the PEG chains.
Boc Protection: The Boc-protected amine is introduced by reacting the PEGylated azide compound with di-tert-butyl dicarbonate (Boc2O) under basic conditions.
Industrial Production Methods
Industrial production of N-(t-butyl ester-PEG3)-N-bis(PEG3-azide) follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield.
Purification: Techniques such as column chromatography and recrystallization are employed to achieve high purity.
Quality Control: Analytical methods like NMR and HPLC are used to confirm the structure and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-(t-butyl ester-PEG3)-N-bis(PEG3-azide) undergoes several types of chemical reactions:
Click Chemistry: The azide groups participate in Click Chemistry reactions with alkynes, forming stable triazole linkages.
Deprotection: The Boc group can be removed under acidic conditions to expose the amine group.
Common Reagents and Conditions
Click Chemistry: Copper(I) catalysts are commonly used to facilitate the reaction between azides and alkynes.
Deprotection: Trifluoroacetic acid (TFA) is often used to remove the Boc group.
Major Products
Triazole-Linked Conjugates: Formed through Click Chemistry.
Amine-Functionalized PEG Derivatives: Obtained after Boc deprotection.
Wissenschaftliche Forschungsanwendungen
N-(t-butyl ester-PEG3)-N-bis(PEG3-azide) has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Facilitates the conjugation of biomolecules, such as proteins and nucleic acids, for various assays and studies.
Medicine: Employed in drug delivery systems to improve the solubility and stability of therapeutic agents.
Industry: Utilized in the development of advanced materials and nanotechnology.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(Azido-PEG3)-N-Boc-PEG3-NHS ester: Contains a similar PEG chain and azide groups but includes an NHS ester for amine coupling.
N-(Azido-PEG2)-N-Boc-PEG3-acid: Features a shorter PEG chain and a terminal carboxylic acid group.
Uniqueness
N-(t-butyl ester-PEG3)-N-bis(PEG3-azide) is unique due to its combination of azide groups and a Boc-protected amine, which allows for versatile applications in Click Chemistry and bioconjugation. Its structure provides a balance between hydrophilicity and reactivity, making it suitable for a wide range of scientific and industrial applications.
Eigenschaften
IUPAC Name |
tert-butyl 3-[2-[2-[2-[bis[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H57N7O11/c1-29(2,3)47-28(37)4-10-38-16-22-44-25-19-41-13-7-36(8-14-42-20-26-45-23-17-39-11-5-32-34-30)9-15-43-21-27-46-24-18-40-12-6-33-35-31/h4-27H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBDDYUOODYDYTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCN(CCOCCOCCOCCN=[N+]=[N-])CCOCCOCCOCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H57N7O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
679.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















